molecular formula C20H16BrFN2O3S B2916530 4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111164-77-2

4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline

Cat. No. B2916530
CAS RN: 1111164-77-2
M. Wt: 463.32
InChI Key: CPADRGXPMJYIQQ-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BSQ and has been synthesized through various methods to study its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

1. Organic Synthesis and Functional Group Compatibility

Quinolines, including derivatives similar to 4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline, are significant in pharmaceutical research and organic synthesis. A study developed methods for selective chlorination and bromination of similar compounds, demonstrating compatibility with various functional groups like fluoro, chloro, and methylthio. These findings suggest potential for diversifying compounds like this compound in pharmaceutical research (Le et al., 2021).

2. Crystal Structures and Fluorescence Studies

Research on quinoline derivatives, structurally related to the compound , involved synthesizing new derivatives and analyzing their crystal structures and fluorescence properties. This indicates the potential for using similar compounds in fluorescence studies and material sciences (Le et al., 2020).

3. Role as Precursors in Bioactive Compounds

Compounds structurally related to this compound have been of interest as precursors to biologically active substituted quinolines, suggesting their potential application in the development of therapeutic agents (Zia-ur-Rehman et al., 2008).

4. Photophysical and Biomolecular Binding Properties

Research on similar quinoline derivatives with substitutions like morpholin-4-yl/pyrrolidin-1-yl has shed light on their photophysical properties and interactions with biomolecules like DNA. This highlights the potential for using such compounds in studies related to DNA interaction and photophysics (Bonacorso et al., 2018).

properties

IUPAC Name

[4-(4-bromophenyl)sulfonyl-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O3S/c21-13-3-6-15(7-4-13)28(26,27)19-16-11-14(22)5-8-18(16)23-12-17(19)20(25)24-9-1-2-10-24/h3-8,11-12H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPADRGXPMJYIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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